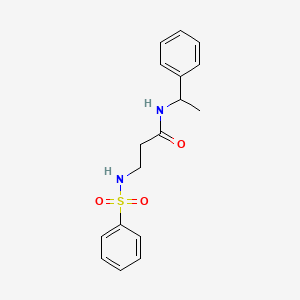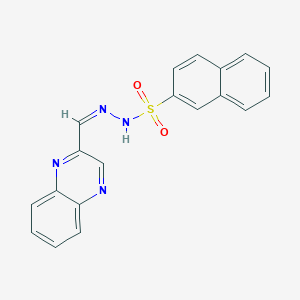![molecular formula C19H25NO4S B4625374 N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4625374.png)
N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide often involves complex reactions that yield functionalized cyclopropanes, a structural feature that might be relevant to this compound's synthesis. For example, the rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of alkenes is a method used for synthesizing functionalized cyclopropanes in a highly diastereoselective and enantioselective manner (Davies et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide often features complex arrangements, such as in the case of N-(4-Nitrophenyl)methanesulfonamide, where the molecular geometry is influenced by the substitution patterns on the aromatic rings and the presence of functional groups like sulfonamide (Gowda et al., 2007).
Chemical Reactions and Properties
Compounds containing the sulfonamide group, like N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide, participate in various chemical reactions, including cycloadditions and substitutions. For instance, vinyl sulfones, which may share reactivity traits with our compound of interest, are known to react in 1,3-dipolar cycloadditions to yield pyrazoline derivatives, demonstrating the versatile reactivity of sulfonamides in synthetic chemistry (Vasin et al., 2015).
Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the drug metabolism of complex molecules, such as LY451395, a biaryl-bis-sulfonamide and potent AMPA receptor potentiator. By employing Actinoplanes missouriensis for microbial-based surrogate biocatalysis, researchers have generated mammalian metabolites of LY451395, facilitating the structural characterization of these metabolites through nuclear magnetic resonance spectroscopy. This approach supports drug metabolism studies by producing metabolites in quantities sufficient for detailed analysis, showcasing a significant application of biocatalysis in understanding drug behavior in biological systems (Zmijewski et al., 2006).
Asymmetric Synthesis
The field of asymmetric synthesis has also benefited from the applications of sulfonamide derivatives. Studies have demonstrated the utility of rhodium N-(arylsulfonyl)prolinate complexes in the enantioselective synthesis of functionalized cyclopropanes, a method integral to creating compounds with specific chiral configurations. This process has been optimized to achieve high levels of enantioselectivity, crucial for the development of pharmaceuticals and active molecules in a stereo-controlled manner (Davies et al., 1996).
Crystal Structure Analysis
The crystal structures of N-phenyl-2-phthalimidoethanesulfonamide derivatives have provided insights into the effects of substituents on molecular interactions and crystal packing. Such studies are vital for the design of compounds with desired physical and chemical properties, including potential anticonvulsant drugs for treating epilepsy. Understanding these intermolecular interactions helps in the rational design of new drugs with improved efficacy and reduced side effects (Sevinçek et al., 2018).
Supramolecular Chemistry
Research into diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands exemplifies the application of sulfonamide derivatives in constructing three-dimensional supramolecular structures. These structures, characterized by unique binding modes and hydrogen bonding interactions, highlight the potential of sulfonamide derivatives in materials science, particularly in the development of novel coordination polymers and network materials with specific functionalities (Shankar et al., 2011).
Propiedades
IUPAC Name |
N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-4-23-18-12-11-17(13-19(18)24-5-2)15(3)20-25(21,22)14-16-9-7-6-8-10-16/h6-13,15,20H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURNUKINYJOCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)NS(=O)(=O)CC2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)
![N-[2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625293.png)
![4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4625299.png)
![N-(2-methoxyethyl)-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4625312.png)

![methyl 2-[(2-chloro-6-fluorobenzyl)thio]-1-cyclopropyl-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4625329.png)


![6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4625346.png)
![2-{4-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4625381.png)
![N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625382.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4625393.png)
![1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4625405.png)